molecular formula C14H16N2O2 B1300741 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide CAS No. 332375-74-3

2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide

Cat. No.: B1300741
CAS No.: 332375-74-3
M. Wt: 244.29 g/mol
InChI Key: HICAXYFRHVGOAE-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide is an organic compound with the molecular formula C14H16N2O2. This compound features a furan ring, a tolyl group, and an acetamide moiety, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide typically involves the reaction of furan-2-ylmethanamine with p-tolyl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-11-4-6-12(7-5-11)16-14(17)10-15-9-13-3-2-8-18-13/h2-8,15H,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICAXYFRHVGOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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